

An In-depth Technical Guide to 3-Benzylxyphenylacetonitrile: Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: **3-Benzylxyphenylacetonitrile**

Cat. No.: **B139793**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylxyphenylacetonitrile is an aromatic nitrile compound that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, combining a benzylxy moiety with a phenylacetonitrile core, provides a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **3-Benzylxyphenylacetonitrile**, serving as a vital resource for researchers in the field. While direct biological activity and specific signaling pathway involvement for this exact compound are not extensively documented in publicly available literature, this guide will touch upon the known activities of structurally related compounds to provide context for future research directions.

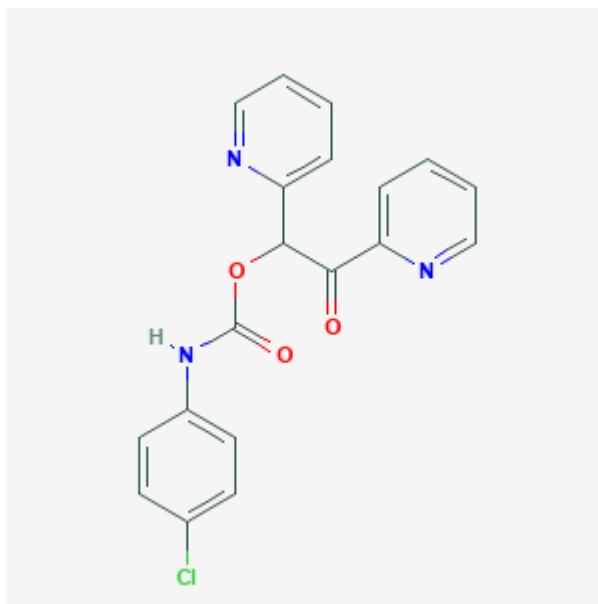
Chemical Properties and Structure

3-Benzylxyphenylacetonitrile is a solid at room temperature with a melting point in the range of 47-50 °C.^[1] Key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	20967-96-8	[1] [2]
Molecular Formula	C ₁₅ H ₁₃ NO	[1] [2]
Molecular Weight	223.27 g/mol	[1]
Melting Point	47-50 °C	[1]
Boiling Point	188-190 °C	[1]
Physical Form	Solid	[1]
Purity (typical)	≥98% (GC)	[1]

Chemical Structure:

The structure of **3-Benzylxyphenylacetonitrile** consists of a phenyl ring substituted with a benzylxy group at the meta-position (position 3) and an acetonitrile group.



Structure Details:

- IUPAC Name: 3-(BenzylOxy)phenylacetonitrile[2]
- SMILES: c1ccc(cc1)COc2ccccc(c2)CC#N

Experimental Protocols

Synthesis of 3-Benzylxyphenylacetonitrile

A common and effective method for the synthesis of **3-Benzylxyphenylacetonitrile** is the Williamson ether synthesis, starting from 3-hydroxyphenylacetonitrile and benzyl bromide. The following is a detailed experimental protocol based on analogous preparations.

Materials:

- 3-Hydroxyphenylacetonitrile
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone (anhydrous)
- Dichloromethane (DCM)
- 2N Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.2 eq.).
- Stir the suspension at room temperature for 10-15 minutes.
- Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Wash the collected solid with acetone.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane (DCM).
- Wash the organic layer sequentially with 2N NaOH solution and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **3-Benzylxyphenylacetonitrile**.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure compound as a solid. The general principle of recrystallization involves dissolving the impure compound in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of **3-Benzylxyphenylacetonitrile**. While a specific method for this compound is not readily available, a general method for aromatic nitriles can be adapted.

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a mobile phase of water, acetonitrile (MeCN), and an acid modifier like sulfuric or formic acid.[\[1\]](#)
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm[\[1\]](#)
- Injection Volume: 10 μL

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for the structural confirmation of **3-Benzylxyloxyphenylacetonitrile**. Predicted and reported spectral data for similar structures can guide the interpretation.

- ^1H NMR (CDCl_3): Expected signals would include aromatic protons from both the phenyl and benzyl rings, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons of the acetonitrile group (around 3.7 ppm).
- ^{13}C NMR (CDCl_3): Expected signals would include carbons of the aromatic rings, the benzylic methylene carbon, the methylene carbon of the acetonitrile group, and the nitrile carbon.

Potential Applications in Drug Development

While there is a lack of direct studies on the biological activity of **3-Benzylxyloxyphenylacetonitrile**, its structural motifs are present in compounds with known pharmacological relevance. For instance, benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. Other related structures have shown potential as neuroprotective agents.

This suggests that **3-Benzylxyloxyphenylacetonitrile** could serve as a valuable starting point or intermediate for the synthesis of libraries of compounds to be screened for various biological activities.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow from the synthesis of **3-Benzylxyloxyphenylacetonitrile** to its analysis and characterization.



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Caption: A logical workflow for the synthesis, purification, and analysis of **3-Benzylxophenylacetonitrile**.

Conclusion

This technical guide provides foundational information on the chemical properties, structure, synthesis, and analysis of **3-Benzylxophenylacetonitrile**. While direct biological data is sparse, the structural elements of this compound are present in molecules with significant therapeutic interest. The detailed protocols and analytical guidance presented here are intended to facilitate further research and exploration of **3-Benzylxophenylacetonitrile** and its derivatives as potential candidates in drug discovery and development. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

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References

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